3-Chloroadamantanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 g/mol . It is a derivative of adamantane, a tricyclic hydrocarbon, and features a chlorine atom and a carboxylic acid group attached to the adamantane structure. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloroadamantane-1-carboxylic acid typically involves the chlorination of adamantane followed by carboxylation. One common method includes the reaction of adamantane with chlorine gas in the presence of a catalyst to form 1-chloroadamantane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield 3-chloroadamantane-1-carboxylic acid .
Industrial Production Methods
Industrial production methods for 3-chloroadamantane-1-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and carboxylation steps .
Chemical Reactions Analysis
Types of Reactions
3-Chloroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized adamantane derivatives .
Scientific Research Applications
3-Chloroadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a substrate in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-chloroadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloroadamantane: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
3-Bromoadamantane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Adamantane-1-carboxylic acid: Lacks the halogen atom, resulting in different chemical and biological properties.
Uniqueness
3-Chloroadamantane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H15ClO2 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(5S,7R)-3-chloroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
InChI Key |
GMOBHRQSNDDZAD-JZVMUCMXSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.